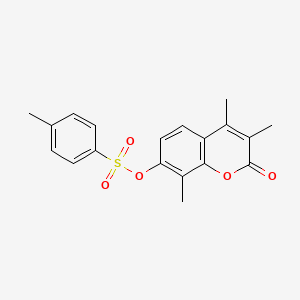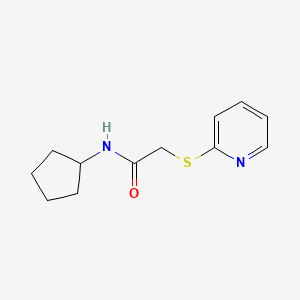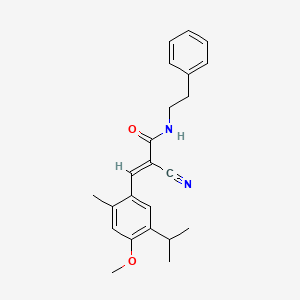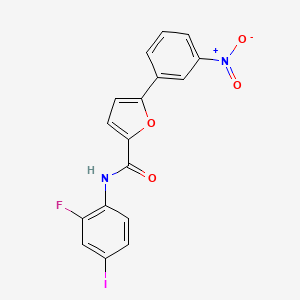![molecular formula C13H18N2O3S B5089276 N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, also known as DSCB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DSCB is a cyclobutane derivative that has been synthesized using various methods.
作用機序
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide acts as a selective blocker of ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the selective inhibition of channel activity. The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been studied extensively in vitro and in vivo, and it has been shown to be a potent and selective blocker of ion channels.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have significant biochemical and physiological effects in cells and animals. It has been shown to reduce pain sensation in animal models of neuropathic pain and to reduce inflammation in animal models of arthritis. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been shown to have potential applications in the treatment of other diseases, such as epilepsy, where it has been shown to reduce seizure activity in animal models.
実験室実験の利点と制限
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for ion channels. It has also been shown to have low toxicity in animal models, making it a safe and effective tool for research. However, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has limitations, including its high cost and limited availability, which may restrict its use in some labs.
将来の方向性
There are several future directions for the research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. One direction is the development of new synthesis methods to increase the yield and purity of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. Another direction is the identification of new ion channels that can be targeted by N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, which may have potential applications in the treatment of other diseases. Additionally, the use of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in combination with other drugs may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide is a compound that has significant potential for use in scientific research. Its selective blocking of ion channels has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. While there are limitations to its use, the future directions for research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide are promising and may lead to new therapies for various diseases.
合成法
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanone in the presence of a base. Another method involves the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. These methods have been used to produce N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in high yields and purity.
科学的研究の応用
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been used in various scientific research applications, including as a tool to study the function of ion channels in cells. It has been shown to selectively block the activity of certain ion channels, such as the Nav1.7 sodium channel, which is involved in pain sensation. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been used to study the function of other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
特性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-15(2)19(17,18)12-8-6-11(7-9-12)14-13(16)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICKBRUJIDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)


![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
